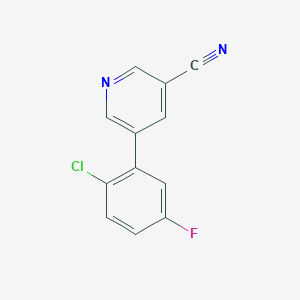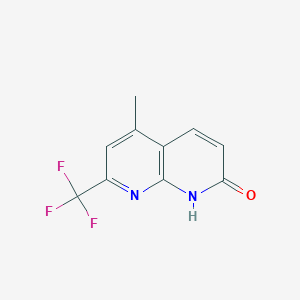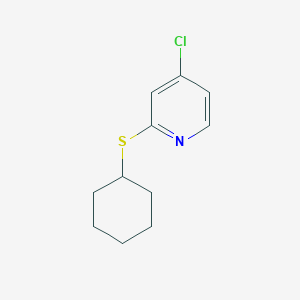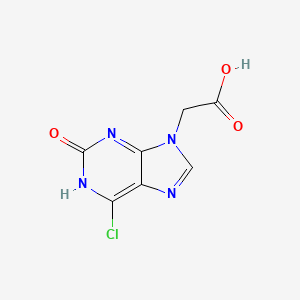![molecular formula C13H15N3O B11878799 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 55536-45-3](/img/structure/B11878799.png)
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with a quinazoline derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of substituted imidazoquinazoline derivatives.
Scientific Research Applications
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a promising candidate for cancer therapy.
Pharmaceuticals: Its antiproliferative activities against cancer cell lines such as K562 and Hut78 highlight its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its dual inhibitory effects on PI3K and HDAC. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. Concurrently, inhibition of HDAC leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[2,1-b]thiazoles: These compounds are also dual kinase inhibitors but target different kinases such as EGFR and IGF1R.
2,3-Dihydroimidazo[1,2-c]quinazolines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its specific inhibitory effects on both PI3K and HDAC, which are not commonly found in other similar compounds. This dual inhibition makes it a valuable candidate for targeted cancer therapy .
Properties
CAS No. |
55536-45-3 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
10-propan-2-yl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C13H15N3O/c1-9(2)16-11-6-4-3-5-10(11)12(17)15-8-7-14-13(15)16/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
XMZHVHHCCJBKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)N3C1=NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)





![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)


![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)

